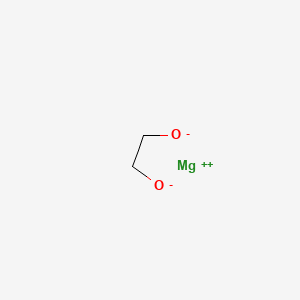![molecular formula C13H11N3O3 B13754314 4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is a complex organic compound that features a pyridine ring and a carboxamide group. This compound is known for its unique chemical structure, which includes a hydroxylamine group and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an amine in the presence of a coupling agent such as carbodiimide.
Addition of the Hydroxylamine Group: The hydroxylamine group can be added through the reaction of the carboxamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where the hydroxylamine derivative reacts with a halogenated benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated benzene compounds, nitrobenzene, and other electrophilic reagents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) involves its interaction with various molecular targets and pathways. The hydroxylamine group can form hydrogen bonds with biomolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinamide: Similar structure but lacks the hydroxylamine group.
Nicotinamide: Similar structure but lacks the phenyl ring.
Picolinamide: Similar structure but has a different position of the carboxamide group on the pyridine ring.
Uniqueness
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is unique due to the presence of both the hydroxylamine group and the phenyl ring, which confer distinct chemical properties and potential biological activities.
Eigenschaften
Molekularformel |
C13H11N3O3 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
N-[2-(hydroxycarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-12(9-5-7-14-8-6-9)15-11-4-2-1-3-10(11)13(18)16-19/h1-8,19H,(H,15,17)(H,16,18) |
InChI-Schlüssel |
HKSFXYVEBKVOKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NO)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




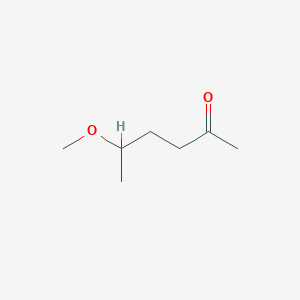

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
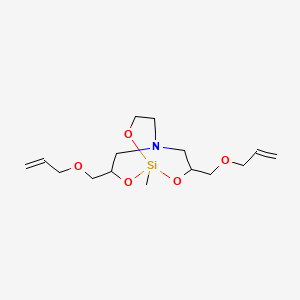
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
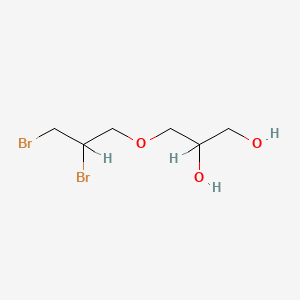
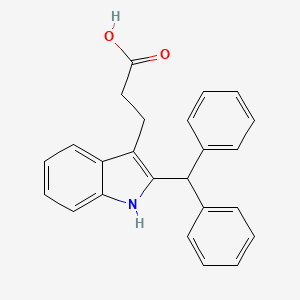

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

